Computational Target Prediction: Alpha-1 Adrenergic Receptor Antagonist vs. Structurally Divergent Piperazine-Pyridazinones
DrugMapper, a computational target-prediction platform integrating chemical structure and pharmacological knowledge graphs, classifies CAS 946312-89-6 as an alpha-1 adrenergic receptor (α₁-AR) antagonist, with associated predicted disease indications of anxiety, dementia, depressive disorder, schizophrenia, and psychotic disorders. [1] This contrasts with structurally related piperazine-pyridazinone analogs bearing different terminal fragments (e.g., 2-methoxyphenoxyethyl or 1,4-benzodioxanyl groups), which exhibit varied subtype selectivity profiles across α₁A, α₁B, and α₁D receptors. [2] The naphthalen-2-yloxy moiety present in CAS 946312-89-6 provides a larger hydrophobic surface area and distinct π-stacking potential compared to monocyclic aryloxy alternatives, a feature known from SAR studies on this scaffold to influence both affinity magnitude and subtype preference. [2]
| Evidence Dimension | Computational target prediction (putative primary target) |
|---|---|
| Target Compound Data | Predicted α₁-AR antagonist (DrugMapper) |
| Comparator Or Baseline | Class-level comparator: piperazine-pyridazinones with 2-methoxyphenoxyethyl or 1,4-benzodioxanyl terminal groups — reported α₁-AR Ki values ranging from sub-nanomolar to >100 nM depending on substitution pattern (Betti et al., 2006) |
| Quantified Difference | Cannot be precisely quantified for CAS 946312-89-6 due to absence of direct binding data; differentiation is based on structural class SAR indicating that the naphthalen-2-yloxy pharmacophore is expected to yield a distinct binding profile vs. monocyclic aryloxy analogs. |
| Conditions | In silico prediction (DrugMapper); comparator binding data from radioligand displacement assays using [³H]prazosin in rat brain homogenate (Betti et al., 2006). |
Why This Matters
Procurement of a compound with a computationally predicted target profile matched to a specific research hypothesis (e.g., α₁-AR-mediated CNS effects) reduces the risk of selecting an analog with unanticipated off-target activity that could confound experimental interpretation.
- [1] DrugMapper (University of Helsinki). Predicted target profile for small molecule entry corresponding to CAS 946312-89-6: Adrenergic receptor alpha-1 antagonist. Accessed 2026. View Source
- [2] Betti, L.; Corelli, F.; Floridi, M.; Giannaccini, G.; Maccari, L.; Manetti, F.; Strappaghetti, G.; Botta, M. Synthesis of new piperazine-pyridazinone derivatives and their binding affinity toward α₁-, α₂-adrenergic and 5-HT₁A serotoninergic receptors. Bioorg. Med. Chem. 2006, 14, 2828–2836. DOI: 10.1016/j.bmc.2005.12.009. View Source
